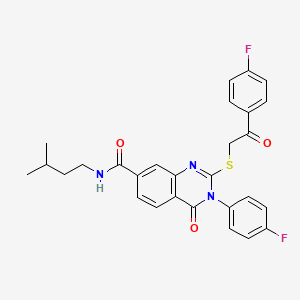

3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

This compound is a fluorinated quinazoline derivative featuring a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a thioether-linked 2-(4-fluorophenyl)-2-oxoethyl group, at position 3 with a 4-fluorophenyl group, and at position 7 with an N-isopentyl carboxamide moiety. Its synthesis likely involves S-alkylation of a quinazoline-thiol intermediate with α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) under basic conditions, analogous to methods reported for structurally related triazole-thioether derivatives . The 4-oxo-3,4-dihydroquinazoline scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects, making this compound a candidate for therapeutic optimization.

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F2N3O3S/c1-17(2)13-14-31-26(35)19-5-12-23-24(15-19)32-28(33(27(23)36)22-10-8-21(30)9-11-22)37-16-25(34)18-3-6-20(29)7-4-18/h3-12,15,17H,13-14,16H2,1-2H3,(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPCLMPQZZHSHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 466.54 g/mol. The compound features a quinazoline core, which is known for various pharmacological activities, including antibacterial and antiviral effects.

Key Structural Features

- Quinazoline Core: Essential for biological activity.

- Fluorophenyl Substituents: Enhance lipophilicity and may affect binding interactions.

- Thioether Linkage: Potentially contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).

| Activity | MIC (µg/mL) | Target |

|---|---|---|

| Antibacterial against MRSA | ≤ 64 | Staphylococcus aureus |

| Antiviral against HSV | IC50 = 12.5 | Herpes Simplex Virus |

| Cytotoxicity (Vero cells) | IC50 = 15 | General cytotoxicity |

The compound demonstrated a minimum inhibitory concentration (MIC) of less than 64 µg/mL against MRSA, indicating potent antibacterial activity. Additionally, it showed inhibitory concentrations (IC50) of 12.5 µg/mL against Herpes Simplex Virus (HSV), showcasing its antiviral potential.

The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of critical bacterial enzymes, such as penicillin-binding proteins (PBPs). Binding to these proteins alters their function, disrupting cell wall synthesis and leading to bacterial cell death.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related quinazoline compounds have provided insights into how modifications affect biological activity:

-

Substitution Patterns:

- Introduction of halogens at specific positions on the phenyl rings enhances antimicrobial potency.

- Alkyl substitutions on the nitrogen atom improve lipophilicity and cellular uptake.

-

Functional Groups:

- The presence of thioether groups has been linked to improved interactions with target proteins, enhancing efficacy.

Case Study 1: Antiviral Efficacy

A study published in Antiviral Research explored the efficacy of similar quinazoline derivatives against various viruses. The results indicated that compounds with structural similarities to our target showed significant inhibition of viral replication in vitro, particularly against enveloped viruses like HSV and influenza A virus .

Case Study 2: Antibacterial Activity Against MRSA

Research highlighted in Journal of Medicinal Chemistry reported that certain quinazoline derivatives exhibited synergistic effects when combined with beta-lactam antibiotics against MRSA strains. The combination therapy demonstrated enhanced bactericidal activity due to the ability of quinazolines to bind allosterically to PBPs, facilitating better access for beta-lactams .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several quinazoline and triazole derivatives. Key comparisons include:

Key Observations :

Fluorine vs. Chlorine Substituents : The target compound’s 4-fluorophenyl groups may confer enhanced metabolic stability compared to chlorophenyl analogues (e.g., CAS 477329-16-1), as fluorine’s electronegativity and small atomic radius reduce susceptibility to oxidative metabolism .

Thioether Linkage: Unlike sulfonamide-containing analogues (e.g., CAS 477329-16-1), the thioether in the target compound provides a flexible, non-ionic linkage that may improve membrane permeability .

Spectroscopic and Tautomeric Behavior

The IR spectra of related triazole-thiones (compounds [7–9]) confirm the absence of ν(S-H) (~2500–2600 cm⁻¹) and presence of ν(C=S) (1247–1255 cm⁻¹), supporting thione tautomer dominance . For the target compound, the 4-oxo group in the quinazoline core likely stabilizes the keto form, reducing tautomeric variability compared to triazoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.